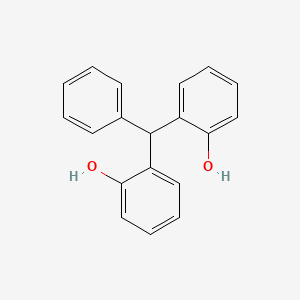![molecular formula C9H14 B14681879 1,6-Dimethylbicyclo[4.1.0]hept-3-ene CAS No. 38749-44-9](/img/structure/B14681879.png)
1,6-Dimethylbicyclo[4.1.0]hept-3-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Dimethylbicyclo[410]hept-3-ene is an organic compound with the molecular formula C9H14 It is a bicyclic hydrocarbon that features a cyclopropane ring fused to a cyclohexene ring
准备方法
Synthetic Routes and Reaction Conditions
1,6-Dimethylbicyclo[4.1.0]hept-3-ene can be synthesized through several methods. One common approach involves the reaction of 1,2-dimethyl-1,4-cyclohexadiene with bromoform in the presence of potassium tert-butoxide and petroleum ether . The reaction mixture is stirred under nitrogen and then treated with water and benzene to isolate the product. The resulting compound is purified through recrystallization from ether-petroleum ether.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves large-scale organic synthesis techniques. These methods often utilize similar reaction conditions as those used in laboratory settings but are scaled up to accommodate industrial production volumes.
化学反应分析
Types of Reactions
1,6-Dimethylbicyclo[4.1.0]hept-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons.
科学研究应用
1,6-Dimethylbicyclo[4.1.0]hept-3-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,6-Dimethylbicyclo[4.1.0]hept-3-ene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, leading to the formation of desired products. The exact molecular targets and pathways depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
- 1,2-Dimethylbicyclo[4.1.0]hept-2-ene
- 7,7-Dimethylbicyclo[4.1.0]hept-3-ene
- 7,7-Dibromo-1,6-dimethylbicyclo[4.1.0]hept-3-ene
Uniqueness
1,6-Dimethylbicyclo[4.1.0]hept-3-ene is unique due to its specific substitution pattern and the presence of both a cyclopropane and a cyclohexene ring. This structure imparts distinct chemical properties and reactivity compared to other similar compounds.
属性
CAS 编号 |
38749-44-9 |
|---|---|
分子式 |
C9H14 |
分子量 |
122.21 g/mol |
IUPAC 名称 |
1,6-dimethylbicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C9H14/c1-8-5-3-4-6-9(8,2)7-8/h3-4H,5-7H2,1-2H3 |
InChI 键 |
DKXJATMXWODFGX-UHFFFAOYSA-N |
规范 SMILES |
CC12CC=CCC1(C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681800.png)
![Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate](/img/structure/B14681819.png)

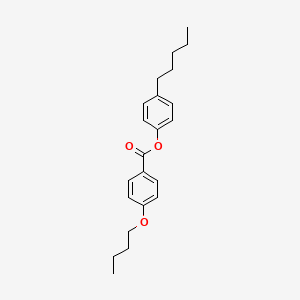
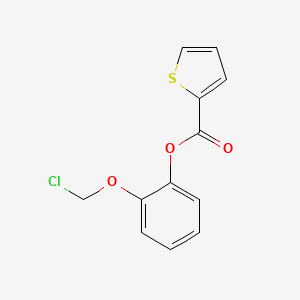


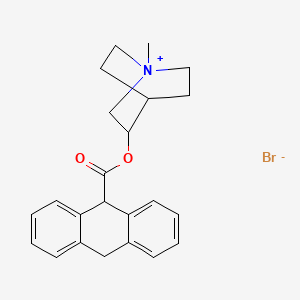
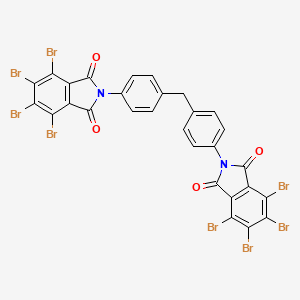
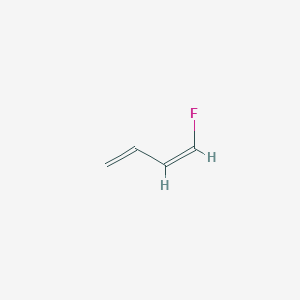
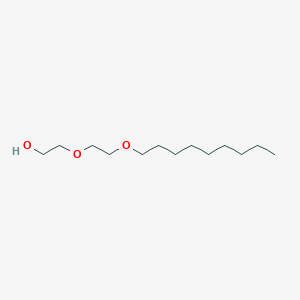
![2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione](/img/structure/B14681854.png)

